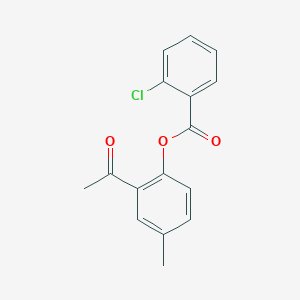![molecular formula C22H20N4O2 B241713 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile, also known as CCDC, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the pyridine family and contains a malononitrile group, which has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been found to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. Additionally, 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to have anti-tumor properties, which may make it useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile in lab experiments is that it has been found to have a low toxicity profile. This means that it can be used at higher doses without causing harm to cells or tissues. Additionally, 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been found to be stable in various solvents, which makes it easier to work with in lab experiments. One limitation of using 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Orientations Futures
There are several future directions for research on 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the identification of new targets for 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile, which could lead to the development of new treatments for various diseases. Additionally, research could focus on the development of new formulations of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile that are more effective and have fewer side effects.
Méthodes De Synthèse
The synthesis method of 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile involves several steps. The first step is the preparation of 2-cyclopropyl-4,6-diethoxy-3-nitropyridine, which is achieved by reacting 3-chloro-2-cyclopropyl-4,6-diethoxypyridine with sodium nitrite and hydrochloric acid. The resulting compound is then reacted with 2,4-diethoxybenzaldehyde to form 2-cyclopropyl-4,6-diethoxy-3-(2,4-diethoxyphenyl)pyridine. This compound is then reacted with malononitrile and sodium ethoxide to form 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile.
Applications De Recherche Scientifique
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has been studied for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile |
|---|---|
Formule moléculaire |
C22H20N4O2 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-[3-cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-1H-pyridin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C22H20N4O2/c1-3-27-16-7-8-17(21(9-16)28-4-2)20-10-18(14-5-6-14)19(13-25)22(26-20)15(11-23)12-24/h7-10,14,26H,3-6H2,1-2H3 |
Clé InChI |
BMMZMNFBEUGERZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3)OCC |
SMILES canonique |
CCOC1=CC(=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



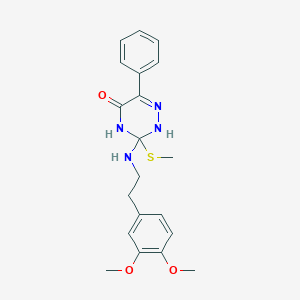


![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)
![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)
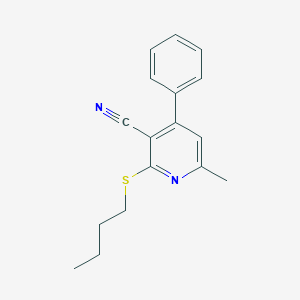
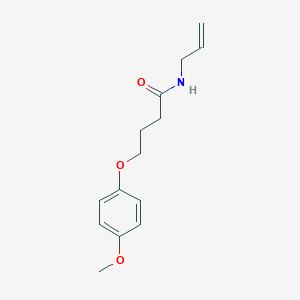
![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
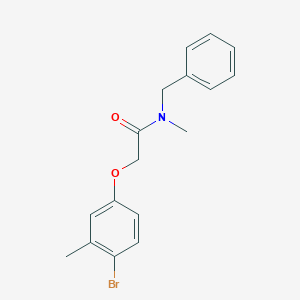
![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)
